6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with a unique structure that includes a benzofuran moiety, two fluorine atoms, and an amino group. Its molecular formula is and it has a molecular weight of approximately 185.17 g/mol. This compound is classified as an amine and a fluorinated heterocyclic compound, making it of interest in various fields of chemistry and biology.
The compound can be synthesized through multi-step organic reactions, often starting from precursors such as 6,7-difluoro-2-methylbenzofuran. The synthesis typically involves the introduction of an amine group at the 3 position of the benzofuran structure through amination reactions.
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is classified under:
The synthesis of 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:
The reaction conditions often include specific solvents and temperatures optimized for yield and purity. For instance, the use of palladium on carbon as a catalyst in high-pressure conditions can enhance the efficiency of the amination process.
The molecular structure of 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.17 g/mol |
IUPAC Name | 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI | InChI=1S/C9H9F2NO/c1-4-8(12)5... |
InChI Key | BKBLOLZHKWEOLE-UHFFFAOYSA-N |
Canonical SMILES | CC1C(C2=C(O1)C(=C(C=C2)F)F)N |
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can participate in various chemical reactions:
Specific reagents used for oxidation may include potassium permanganate or hydrogen peroxide under controlled conditions to ensure selective reactivity without degrading the benzofuran core .
The mechanism of action for 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is primarily associated with its interaction with biological targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. This interaction may involve:
The physical properties of 6,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine include its state (solid), melting point (not specified), and solubility characteristics which are essential for its application in various fields.
Key chemical properties include:
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5